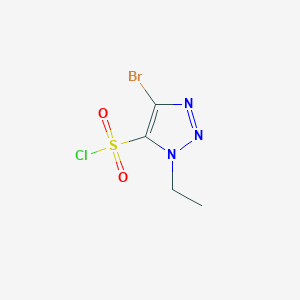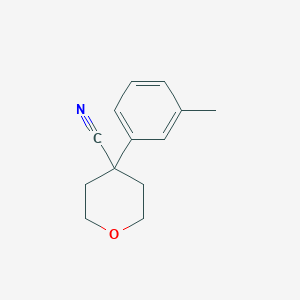
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine is a compound that features an imidazole ring, a sulfur-containing thian ring, and an amine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-6-methylthian-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a thian precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-2-yl)-6-methylthian-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylthio-1H-imidazole: Contains a sulfur atom similar to the thian ring in the target compound.
6-Methylthian-3-amine: Lacks the imidazole ring but shares the thian and amine groups
Uniqueness
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine is unique due to the combination of the imidazole ring and the thian ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15N3S |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
3-(1H-imidazol-2-yl)-6-methylthian-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-2-3-9(10,6-13-7)8-11-4-5-12-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
MTDUXESIUZEWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CS1)(C2=NC=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)


![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)







![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
